molecular formula C11H12F3NO2S B2425578 (5-Methylthiophen-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone CAS No. 2034590-55-9

(5-Methylthiophen-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

Cat. No.: B2425578
CAS No.: 2034590-55-9
M. Wt: 279.28
InChI Key: ILEAJYHMUIIXAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methylthiophen-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a complex organic compound that features a thiophene ring substituted with a methyl group and an azetidine ring substituted with a trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylthiophen-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is then functionalized with a methyl group. The azetidine ring is synthesized separately and functionalized with a trifluoroethoxy group. These two intermediates are then coupled together under specific reaction conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-Methylthiophen-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

(5-Methylthiophen-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5-Methylthiophen-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The thiophene ring and azetidine ring can interact with enzymes or receptors, leading to changes in their activity. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    (5-Methylthiophen-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone: is unique due to its specific substitution pattern and functional groups.

    (5-Methylthiophen-2-yl)(3-(2,2,2-difluoroethoxy)azetidin-1-yl)methanone: Similar structure but with a difluoroethoxy group instead of a trifluoroethoxy group.

    (5-Methylthiophen-2-yl)(3-(2,2,2-trifluoroethoxy)pyrrolidin-1-yl)methanone: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

Uniqueness

The presence of the trifluoroethoxy group and the specific substitution pattern on the thiophene and azetidine rings make this compound unique

Properties

IUPAC Name

(5-methylthiophen-2-yl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2S/c1-7-2-3-9(18-7)10(16)15-4-8(5-15)17-6-11(12,13)14/h2-3,8H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEAJYHMUIIXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CC(C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.